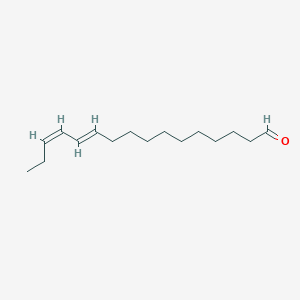
N-Fmoc-2-nitrobenzyl-glycine
概要
説明
N-Fmoc-2-nitrobenzyl-glycine is a derivative of glycine, an amino acid, where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group and the benzyl group is substituted with a nitro group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-2-nitrobenzyl-glycine typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting it with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate to form N-Fmoc-glycine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
N-Fmoc-2-nitrobenzyl-glycine undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine, yielding the free amino group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Deprotection: Free amino group.
Reduction: Aminobenzyl-glycine.
Substitution: Substituted benzyl-glycine derivatives.
科学的研究の応用
N-Fmoc-2-nitrobenzyl-glycine is widely used in scientific research, particularly in the fields of chemistry and biology:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: It serves as a precursor in the synthesis of peptide-based drugs.
Bioconjugation: It is used in the modification of biomolecules for various applications, including imaging and diagnostics.
作用機序
The primary mechanism of action of N-Fmoc-2-nitrobenzyl-glycine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions, allowing for the sequential addition of amino acids. The nitro group can be reduced to an amino group, which can participate in further chemical reactions .
類似化合物との比較
Similar Compounds
N-Fmoc-glycine: Lacks the nitrobenzyl group and is used in similar applications.
N-Fmoc-4-nitrobenzyl-glycine: Similar structure but with the nitro group in the para position.
N-Fmoc-2-aminobenzyl-glycine: Contains an amino group instead of a nitro group.
Uniqueness
N-Fmoc-2-nitrobenzyl-glycine is unique due to the presence of the nitro group, which can be selectively reduced to an amino group, providing additional functionality for further chemical modifications. This makes it a versatile building block in peptide synthesis and bioconjugation .
特性
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[(2-nitrophenyl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(28)14-25(13-16-7-1-6-12-22(16)26(30)31)24(29)32-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOXOZMJGZYISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2-Methoxyethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B3281234.png)

![[4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylp hosphonium bromide](/img/structure/B3281245.png)









![6-Bromo-1,4-dioxaspiro[4.7]dodecane](/img/structure/B3281324.png)
